2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 4,5-dimethyl-1,3-oxazole-2-thiol with N-(3,4-dimethylphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature until the desired product is formed .
Chemical Reactions Analysis
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being explored for its potential use in the development of new therapeutic drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microbial or cancer cells. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .
Comparison with Similar Compounds
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique combination of the oxazole and sulfanyl groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-5-6-13(7-10(9)2)17-14(18)8-20-15-16-11(3)12(4)19-15/h5-7H,8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXKNLVJEPSPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(O2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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